![molecular formula C16H17N5O B2890843 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034449-80-2](/img/structure/B2890843.png)
1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of a specific enzyme called cyclic nucleotide phosphodiesterase (PDE). The inhibition of this enzyme has been shown to have a wide range of biochemical and physiological effects, making this compound a valuable tool in many different areas of research.
Applications De Recherche Scientifique
Exploiting Pyrazolo[3,4-d]pyrimidin-4-one Ring System
A study by La Motta et al. (2009) explored the pyrazolo[3,4-d]pyrimidin-4-one ring system, identifying compounds with potent inhibitory activity against adenosine deaminase (ADA). These compounds demonstrated significant efficacy in reducing systemic and intestinal inflammatory alterations in rat models with induced colitis, suggesting potential therapeutic applications in inflammation-related disorders [La Motta et al., 2009].
Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives
Yang et al. (2013) conducted structure-activity relationship studies on pyrazolo[3,4-d]pyrimidine derivatives, leading to the discovery of compounds with high potency against FLT3-driven human acute myeloid leukemia (AML) cells and significant antiangiogenic effects. One compound demonstrated complete tumor regression in an AML xenograft mouse model without obvious toxicity, highlighting its potential as a novel multikinase inhibitor for AML treatment [Yang et al., 2013].
Novel FLT3 Inhibitors for Psoriasis Treatment
Li et al. (2016) identified a new potent FMS-like tyrosine kinase 3 (FLT3) inhibitor showing significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. This compound displayed no recurrence after treatment and has been proposed as a potential drug candidate for psoriasis, indicating the versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives in treating various diseases [Li et al., 2016].
Synthesis and Antibacterial Activity of Pyrazolo[3,4-d]-4,5-dihydropyrimidin-6-ones
Ryabukhin et al. (2014) synthesized a new library of pyrazolo[3,4-d]-4,5-dihydropyrimidin-6-ones, showcasing a high-yielding synthetic approach. These compounds, characterized by simple crystallization, may offer new avenues for the development of antibacterial agents, underscoring the chemical diversity and application potential of pyrazolo[3,4-d]pyrimidine derivatives [Ryabukhin et al., 2014].
Novel Anti-CML Activity through PI3K/AKT Signaling Pathway
Li et al. (2019) synthesized 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, revealing compounds with potent activity against the human chronic myeloid leukemia (CML) cell line K562. These compounds exert their effect through significantly reduced protein phosphorylation of the PI3K/Akt signal pathway, suggesting their potential as treatments for CML and cancer [Li et al., 2019].
Propriétés
IUPAC Name |
1-(3-phenylpropyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(17-9-4-7-13-5-2-1-3-6-13)20-14-11-18-15-8-10-19-21(15)12-14/h1-3,5-6,8,10-12H,4,7,9H2,(H2,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDKQADCKJSMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)
![(1-Methylindazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890767.png)
![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2890769.png)
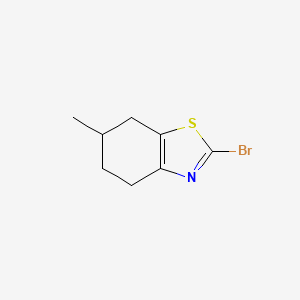

![1-(2-fluorophenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2890773.png)
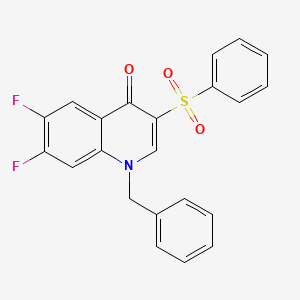
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2890776.png)
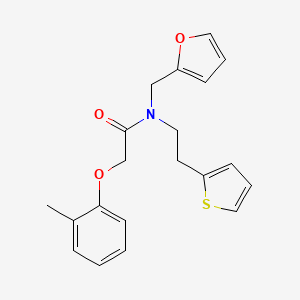
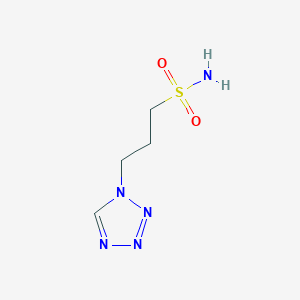
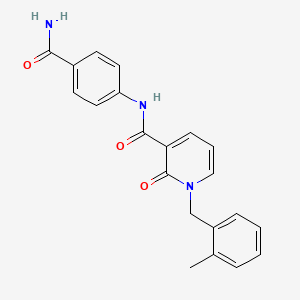
![3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione](/img/structure/B2890783.png)